molecular formula C23H21FN2O4 B2718125 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021023-79-9

5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2718125
CAS No.: 1021023-79-9
M. Wt: 408.429
InChI Key: YSVIRKMVTKVSDJ-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic small molecule featuring a 4H-pyran-4-one core scaffold fused with a 2-fluorophenyl-substituted piperazine carbonyl moiety. The 4H-pyran-4-one structure is a recognized privileged scaffold in medicinal chemistry, with pyran derivatives found in an abundant range of naturally occurring compounds and exhibiting a wide variety of applications, including use as pharmaceuticals and agrochemicals . The integration of a piperazine ring, a common feature in pharmacologically active compounds, enhances the molecular diversity and potential for targeted interaction with biological systems. This specific molecular architecture suggests potential utility as a key intermediate in organic synthesis or as a scaffold for the development of novel therapeutic agents in drug discovery research. The presence of the benzyloxy and 2-fluorophenyl groups offers sites for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. This product is intended for research purposes such as hit-to-lead optimization, biological screening, and chemical library development. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-18-8-4-5-9-19(18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVIRKMVTKVSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyranone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyloxy group: This step may involve the reaction of the pyranone intermediate with benzyl alcohol under acidic or basic conditions.

    Attachment of the piperazine moiety: The piperazine derivative can be introduced through a nucleophilic substitution reaction, often using a suitable piperazine derivative and a leaving group on the pyranone core.

    Final functionalization: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Pyranone Position 2/5) Key Structural Features Reference
5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one C23H21FN2O4 408.43 2: Piperazine-1-carbonyl-2-fluorophenyl; 5: Benzyl Carbonyl linker, fluorophenyl-piperazine N/A
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one C23H22ClFN2O3 428.89 2: Piperazinyl-methyl; 5: 2-Chlorobenzyloxy Methyl linker, chloro-fluorophenyl
Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate C28H27FN6O4 530.55 Pyrazole core; Piperazine-carboxylate Fluorophenyl, ester-functionalized piperazine
[5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl thiocyanate C14H11NO4S 289.31 2: Thiocyanatomethyl; 5: Benzyloxy Thiocyanate functional group

Key Observations:

Linker Variability: The target compound uses a carbonyl linker between the pyranone and piperazine, which may enhance conformational rigidity compared to the methyl linker in ’s analogue . This rigidity could improve target-binding specificity.

Substituent Effects: Halogenated Aromatics: The 2-fluorophenyl group in the target compound versus 2-chlorobenzyloxy in ’s analogue impacts electron-withdrawing effects and lipophilicity. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining metabolic stability . Benzyloxy vs. Heterocyclic Cores: Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate () replaces pyranone with a pyrazole ring, likely altering electronic properties and hydrogen-bonding capacity .

Synthetic Accessibility: The target compound’s synthesis (46%–67% yield) is comparable to analogues like 5-[(2-chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one, which requires multi-step coupling reactions . Functionalization with thiocyanate () or acrylate groups () demonstrates the pyranone core’s versatility for derivatization .

Biological Activity

5-(Benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one, a compound with a complex molecular structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O5C_{25}H_{24}N_{2}O_{5}, with a molecular weight of 432.5 g/mol. The compound features a pyranone ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological properties.

PropertyValue
Molecular FormulaC₃₁H₃₃N₂O₅
Molecular Weight432.5 g/mol
CAS Number1021024-06-5
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. A study highlighted the ability of similar compounds to inhibit the growth of various bacterial strains. The presence of the benzyloxy group in this compound may further enhance its antimicrobial efficacy by facilitating better membrane penetration.

Anticancer Potential

Several studies have explored the anticancer potential of piperazine derivatives. For instance, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological activities. Compounds containing this structure have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of serotonin and dopamine pathways

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of related compounds revealed that they could inhibit the growth of breast cancer cells (MCF-7) with IC50 values around 15 µM. This suggests that the structural features present in this compound may confer similar anticancer properties.

Q & A

Q. What are the optimal synthetic routes for 5-(benzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic or basic conditions.

  • Step 2 : Introduction of the benzyloxy group at the 5-position using benzyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Step 3 : Coupling the 4-(2-fluorophenyl)piperazine moiety via nucleophilic acyl substitution. Anhydrous solvents (e.g., DCM), inert atmospheres (N₂), and catalysts like HOBt/DCC are critical for this step .

  • Yield Optimization : Use of HPLC to monitor intermediate purity (>95%) and recrystallization with Et₂O/hexane mixtures improves final product yield .

    • Data Table : Comparison of Catalysts for Step 3
CatalystSolventYield (%)Purity (%)
HOBt/DCCDCM7898
EDC/HClTHF6592
DMAPAcetone4285

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the pyran-4-one carbonyl (δ ~165 ppm in 13C NMR), benzyloxy CH₂ (δ ~4.8 ppm in 1H NMR), and fluorophenyl aromatic protons (δ ~7.2–7.6 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • HRMS : Exact mass verification (calculated for C₂₃H₂₂ClFN₂O₃: 428.1303) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays targeting serotonin (5-HT₁A) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
  • Enzyme Inhibition : Kinase inhibition profiling using fluorescence-based assays (e.g., EGFR, VEGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :
  • Modular Substitutions : Systematically replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Similarly, vary the fluorophenyl position (ortho/meta/para) .
  • Assay Integration : Pair synthetic modifications with in vitro assays (e.g., logP measurement for lipophilicity, SPR for binding kinetics) .
  • Data Table : SAR of Fluorophenyl Substitutions
PositionIC₅₀ (5-HT₁A, nM)logP
2-F12.43.2
3-F28.73.0
4-F45.62.8

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors. Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the fluorophenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can synthetic impurities be identified and resolved during scale-up?

  • Methodological Answer :
  • Impurity Profiling : LC-MS/MS to detect by-products (e.g., incomplete piperazine coupling or benzyloxy deprotection) .
  • Purification : Preparative HPLC with a C18 column (MeCN/H₂O gradient) or fractional crystallization .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC .
  • Data Table : Degradation Products
ConditionMajor Degradation Product% Remaining
pH 1.0Hydrolyzed pyran-4-one62
pH 10.0Debenzylated derivative48
OxidativeN-Oxide of piperazine75

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